Ac-Gln-Gln-Gln-AMC.HCl

Description

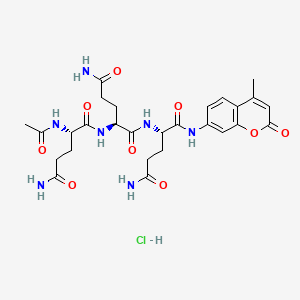

Structure

2D Structure

Properties

Molecular Formula |

C27H36ClN7O9 |

|---|---|

Molecular Weight |

638.1 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-5-amino-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide;hydrochloride |

InChI |

InChI=1S/C27H35N7O9.ClH/c1-13-11-24(39)43-20-12-15(3-4-16(13)20)32-25(40)18(6-9-22(29)37)33-27(42)19(7-10-23(30)38)34-26(41)17(31-14(2)35)5-8-21(28)36;/h3-4,11-12,17-19H,5-10H2,1-2H3,(H2,28,36)(H2,29,37)(H2,30,38)(H,31,35)(H,32,40)(H,33,42)(H,34,41);1H/t17-,18-,19-;/m0./s1 |

InChI Key |

MRGMUXGYDCCMJA-YOTVLOEGSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C.Cl |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C.Cl |

Origin of Product |

United States |

Synthesis and Purity Assessment of Ac Gln Gln Gln Amc.hcl for Research Applications

Advanced Strategies for Peptide Synthesis of Ac-Gln-Gln-Gln-AMC.HCl

The synthesis of the fluorogenic peptide substrate Acetyl-Gln-Gln-Gln-7-amino-4-methylcoumarin hydrochloride (this compound) is a critical process for its application in various research fields. The methodologies employed must ensure high purity and structural integrity of the final product. The primary approaches for synthesizing such peptides include solid-phase peptide synthesis (SPPS) and, for more complex structures, chemical ligation techniques.

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the synthesis of short to medium-length peptides, including fluorogenic substrates like this compound. taylorandfrancis.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. olitecn.gr The process begins with the anchoring of the C-terminal amino acid to the resin, followed by cycles of deprotection of the α-amino group and coupling of the next amino acid in the sequence. olitecn.gr

For the synthesis of this compound, a suitable resin is first derivatized with 7-amino-4-methylcoumarin (B1665955) (AMC). The peptide chain is then elongated in the C-terminal to N-terminal direction. The glutamine residues are typically introduced using Fmoc-Gln(Trt)-OH, where the trityl (Trt) group protects the side-chain amide to prevent undesirable side reactions. cem.compeptide.com The use of Fmoc-Gln(Trt)-OH also enhances solubility in common SPPS solvents like dimethylformamide (DMF). peptide.com Some research suggests that derivatives like Fmoc-Gln(Dmcp)-OH might offer advantages such as increased solubility and faster coupling compared to the trityl-protected version. alfa-chemistry.com

Each coupling step is facilitated by activating agents, also known as coupling reagents. uni-kiel.de Common coupling reagents are categorized into carbodiimides (e.g., DCC, DIC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium (B103445) salts (e.g., PyBOP). peptide.combachem.com The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization, a process that can lead to the formation of undesirable diastereomeric impurities. peptide.com For instance, adding racemization suppressants like HOBt can minimize the loss of optical integrity. uni-kiel.de After the final glutamine residue is coupled, the N-terminal amino group is acetylated. Finally, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). alfa-chemistry.com

| SPPS Step | Description | Key Reagents/Protecting Groups |

|---|---|---|

| Resin Functionalization | Attachment of the fluorophore (AMC) to the solid support. | 7-amino-4-methylcoumarin (AMC), Resin (e.g., Polystyrene) |

| Amino Acid Coupling | Stepwise addition of protected glutamine residues. | Fmoc-Gln(Trt)-OH, Coupling reagents (e.g., HBTU, HATU) |

| N-terminal Acetylation | Capping the N-terminus of the peptide chain. | Acetic anhydride |

| Cleavage and Deprotection | Releasing the peptide from the resin and removing side-chain protecting groups. | Trifluoroacetic acid (TFA) |

Chemical Ligation Approaches for Complex Peptide Structures

For the synthesis of larger or more complex peptides, chemical ligation offers a powerful alternative to stepwise SPPS. pnas.org Native Chemical Ligation (NCL) is a prominent method that allows for the joining of two unprotected peptide fragments. taylorandfrancis.commdpi.com This technique involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. pnas.orgmdpi.com

While this compound is a relatively short peptide and well-suited for direct SPPS, the principles of chemical ligation are noteworthy for constructing more elaborate peptide structures. rsc.org For instance, if a much longer peptide containing the Gln-Gln-Gln-AMC motif were required, it could be synthesized by ligating smaller, more easily purified peptide segments. This approach can be particularly advantageous for producing proteins up to ~250 amino acids in length. mdpi.com

Recent advancements in ligation chemistry, such as the use of selenium-based reagents or peptide auxiliaries, have expanded the scope of NCL to include sterically hindered ligation junctions. nih.gov These methods can accelerate the ligation reaction and improve yields, making the synthesis of complex proteins more feasible. nih.gov However, for a straightforward synthesis of this compound, direct SPPS remains the more practical and commonly employed strategy. olitecn.gr

Spectroscopic and Chromatographic Methods for Research Purity Determination

Ensuring the purity and structural integrity of synthesized this compound is paramount for its use in research. A combination of chromatographic and spectroscopic techniques is employed to evaluate purity, confirm molecular identity, and characterize any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating peptides based on their hydrophobicity. nih.gov The purity of this compound is determined by injecting the sample into an HPLC system equipped with a C18 column and eluting it with a gradient of an organic solvent (typically acetonitrile) in water, with trifluoroacetic acid often used as an ion-pairing agent. activotec.com

The peptide is detected by monitoring the absorbance at a specific wavelength, usually between 210-220 nm, which corresponds to the peptide bond. nih.gov A pure sample will ideally show a single, sharp peak. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For research applications requiring high precision, such as enzyme kinetics or crystallographic studies, purities of >95% or even >98% are often required. peptide.comactivotec.com

Potential impurities that can be identified by HPLC include deletion peptides (sequences missing one or more amino acids), truncated peptides, and peptides with modifications that occurred during synthesis, such as deamidation of glutamine or incomplete removal of protecting groups. mdpi.commolecularcloud.org

| Purity Level | Typical Research Applications |

|---|---|

| >75% | Immunological studies (e.g., polyclonal antibody production) activotec.com |

| >85% | Biochemical assays (e.g., non-quantitative enzyme substrate studies) activotec.com |

| >95% | Quantitative assays (e.g., ELISA, RIA, enzyme kinetics) peptide.com |

| >98% | Structural studies (e.g., NMR, crystallography) peptide.com |

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of the synthesized peptide and to identify impurities. activotec.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques for analyzing peptides.

The mass spectrum of a pure this compound sample should exhibit a prominent peak corresponding to the calculated molecular weight of the protonated molecule. MS can also be used for impurity profiling. daicelpharmastandards.com Common impurities in peptide synthesis, such as deletion sequences, will appear as peaks with masses corresponding to the loss of one or more amino acid residues. mdpi.comresearchgate.net Other potential impurities that can be detected by MS include those arising from oxidation, deamidation (a +1 Da mass shift), or incomplete removal of protecting groups. daicelpharmastandards.comcreative-peptides.com Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide and pinpoint the location of any modifications or truncations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the unambiguous structural elucidation of peptides. nih.govspectralservice.de While HPLC and MS can confirm purity and molecular weight, NMR provides detailed information about the three-dimensional structure and connectivity of atoms within the molecule. spectralservice.demtoz-biolabs.com

Long-Term Stability and Storage Considerations for Research Integrity

The long-term stability of peptide reagents like this compound is a crucial factor for maintaining research integrity. Degradation of the peptide can lead to a loss of activity and the generation of impurities, which can interfere with experimental assays. Understanding the potential degradation pathways and the impact of environmental factors is essential for implementing appropriate storage strategies.

Peptides containing glutamine (Gln) residues are susceptible to specific chemical degradation pathways, primarily deamidation and pyroglutamine formation. bachem.comwikipedia.org These reactions can alter the structure, and consequently the function, of the peptide.

Deamidation: This is a chemical reaction where the amide group in the side chain of a glutamine residue is removed. wikipedia.org This process converts glutamine to glutamic acid, introducing a negative charge and altering the peptide's isoelectric point and potential interactions with its target enzyme. wikipedia.org While deamidation of glutamine can occur, it generally proceeds at a much slower rate compared to asparagine. wikipedia.orgnih.gov The rate of deamidation is influenced by factors such as pH, temperature, and the specific amino acid sequence surrounding the glutamine residue. wikipedia.org

Pyroglutamine (pGlu) Formation: A more significant degradation pathway for peptides with N-terminal glutamine is the formation of pyroglutamic acid. olitecn.grnih.gov However, in the case of this compound, the N-terminus is acetylated ("Ac"), a modification that is known to suppress this cyclization reaction. olitecn.gr While the internal glutamine residues are less prone to this reaction, it remains a potential, albeit slower, degradation route. thieme-connect.de The formation of pyroglutamate (B8496135) from glutamine involves the cyclization of the side chain, releasing ammonia. nih.gov This modification can significantly impact the peptide's ability to be recognized and cleaved by its target protease.

Interactive Data Table: Potential Degradation Products of this compound

| Original Compound | Degradation Pathway | Primary Product | Potential Impact on Assay |

|---|---|---|---|

| This compound | Deamidation (of any Gln) | Ac-...-Glu-...-AMC | Altered substrate recognition, potential for reduced cleavage rate |

The stability of this compound is significantly influenced by various environmental factors. Proper handling and storage are critical to minimize degradation and ensure the compound's integrity over time.

Temperature: Elevated temperatures accelerate the rates of chemical degradation reactions, including deamidation and pyroglutamate formation. wikipedia.org For long-term storage, it is consistently recommended that lyophilized peptides be kept at low temperatures, such as -20°C or even -80°C. sb-peptide.com While lyophilized peptides are generally stable enough to be shipped at ambient temperatures for short periods, they should be moved to recommended cold storage upon receipt. bachem.comsb-peptide.com

Moisture: The presence of water is a key factor in the hydrolysis and deamidation of peptides. bachem.com Lyophilized (freeze-dried) peptides are significantly more stable than those in solution. sb-peptide.com As lyophilized powders can be hygroscopic, it is crucial to minimize their exposure to atmospheric moisture. cultek.com Before opening a vial of lyophilized peptide, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation from forming on the cold powder. cultek.com

Light: Peptides, particularly those containing fluorescent moieties like AMC, should be protected from intense light. sb-peptide.com Photodegradation can occur, potentially affecting the fluorescent properties of the AMC group and leading to inaccurate measurements in fluorescence-based assays.

pH: When in solution, the pH of the buffer can significantly impact peptide stability. A pH range of 5-7 is generally considered optimal for the stability of most peptides in solution. sb-peptide.com Deviations from this range can catalyze degradation reactions.

Interactive Data Table: Recommended Storage and Handling for this compound

| Form | Storage Condition | Recommended Temperature | Key Considerations |

|---|---|---|---|

| Lyophilized Powder (Long-term) | Tightly sealed vial, protected from light | -20°C or -80°C | Minimize freeze-thaw cycles. Allow to reach room temperature in a desiccator before opening to prevent moisture condensation. sb-peptide.comcultek.com |

| Lyophilized Powder (Short-term) | Tightly sealed vial, protected from light | 4°C or room temperature | Suitable for several days to weeks. sb-peptide.com |

Biochemical Mechanism of Action: Fluorogenic Properties of Ac Gln Gln Gln Amc.hcl

Principles of 7-Amino-4-methylcoumarin (B1665955) (AMC) Fluorescence and Quenching

7-Amino-4-methylcoumarin (AMC) is a fluorescent dye that belongs to the coumarin (B35378) family, known for emitting light in the blue region of the visible spectrum. medchemexpress.comaatbio.com The fluorescence of AMC is intrinsically linked to its molecular structure. However, when the amino group of AMC is conjugated to another molecule, such as the carboxyl group of a peptide, its fluorescent properties are significantly diminished in a process known as quenching. bertin-bioreagent.comcaymanchem.com

This quenching occurs because the formation of an amide bond alters the electronic properties of the coumarin ring system. iris-biotech.de In the conjugated state, as in Ac-Gln-Gln-Gln-AMC.HCl, the fluorophore is essentially "switched off" and exhibits very weak fluorescence. iris-biotech.demdpi.com Any process that reduces the fluorescence intensity of a substance is referred to as quenching. bachem.com This principle is fundamental to the design of fluorogenic enzyme substrates, where a highly fluorescent molecule is rendered non-fluorescent until a specific biochemical event occurs. nih.gov

Enzymatic Cleavage Mechanism and Fluorophore Release

The this compound substrate is engineered to be recognized by specific enzymes that can cleave the amide bond between the C-terminal glutamine residue and the AMC molecule. The tri-glutamine sequence serves as a recognition motif for certain classes of enzymes, particularly transglutaminases (TGases). nih.gov Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a peptide-bound lysine (B10760008) residue, or other primary amines. nih.govacs.org

When an active enzyme, such as a transglutaminase or a specific protease, recognizes and binds to the Gln-Gln-Gln peptide sequence, it catalyzes the hydrolysis of the adjacent amide bond linking the peptide to the AMC fluorophore. nih.govplos.org This cleavage event liberates the free AMC molecule. caymanchem.comcaymanchem.comcaymanchem.com Once freed from the quenching effect of the conjugated peptide, the 7-amino-4-methylcoumarin returns to its highly fluorescent state. bertin-bioreagent.comiris-biotech.de The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic activity, allowing for real-time monitoring and quantification of the enzyme's function. caymanchem.comtaylorandfrancis.com

Spectroscopic Characteristics of this compound and Liberated AMC

The "off/on" nature of the fluorogenic substrate is clearly demonstrated by the distinct spectroscopic properties of the intact molecule versus the liberated AMC fluorophore.

The conjugated substrate and the free fluorophore have different optimal wavelengths for excitation and emission. In its quenched, peptide-bound state (Ac-Gln-Gln-Gln-AMC), the molecule has excitation and emission wavelengths that are shorter, approximately 330 nm for excitation and 390 nm for emission. iris-biotech.de

Upon enzymatic cleavage, the liberated AMC exhibits a significant shift to longer wavelengths, a phenomenon known as a red-shift. iris-biotech.de Free AMC is typically excited at wavelengths between 340 nm and 380 nm, and it emits a strong fluorescent signal at wavelengths between 440 nm and 460 nm. bachem.comtaylorandfrancis.comcaymanchem.com This clear separation in the emission spectra between the substrate and the product ensures that the low fluorescence of the intact substrate does not interfere with the measurement of the liberated, highly fluorescent AMC. iris-biotech.de

Table 1: Spectroscopic Properties of Ac-Gln-Gln-Gln-AMC vs. Liberated AMC

| Compound State | Excitation Maxima (nm) | Emission Maxima (nm) | Relative Fluorescence |

| Ac-Gln-Gln-Gln-AMC (Intact Substrate) | ~330 iris-biotech.de | ~390 iris-biotech.de | Very Low (Quenched) iris-biotech.de |

| 7-Amino-4-methylcoumarin (Liberated) | 340-380 bachem.comcaymanchem.com | 440-460 bachem.comcaymanchem.com | High iris-biotech.de |

Fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a more efficient and brighter fluorophore.

The quenching of fluorescence in the intact this compound substrate corresponds to a very low quantum yield. researchgate.net Conversely, the liberated 7-Amino-4-methylcoumarin is known to have a relatively high quantum yield, contributing to the bright fluorescence observed after enzymatic cleavage. aatbio.comnih.gov The quantum yield of coumarin derivatives can range from 0.54 to 0.78. caymanchem.com The dramatic difference in quantum yield between the conjugated and free forms of AMC is the primary reason for the high sensitivity of assays using this type of fluorogenic substrate. nih.gov Some reports indicate that the fluorescence can increase by a factor of approximately 700 upon cleavage. iris-biotech.de

Applications of Ac Gln Gln Gln Amc.hcl in Protease and Peptidase Research

Quantification of Enzyme Activity in In Vitro Systems

The primary application of Ac-Gln-Gln-Gln-AMC.HCl is the precise measurement of enzyme activity in purified enzyme systems or complex biological lysates. The cleavage of the amide bond between the C-terminal glutamine (P1 position) and the AMC moiety by a target protease liberates free AMC. tandfonline.com The resulting increase in fluorescence, typically measured at excitation and emission wavelengths of approximately 340-380 nm and 440-465 nm respectively, is directly proportional to the rate of substrate hydrolysis. nih.govbiorxiv.org

Continuous kinetic assays are a powerful method for studying enzyme behavior in real-time. nih.gov In this approach, the enzyme is added to a solution containing this compound, and fluorescence is monitored continuously over time using a spectrofluorometer, often in a microplate format for high-throughput analysis. rsc.orgacs.org The initial rate of the reaction (V₀) is determined from the linear phase of the fluorescence-versus-time plot. acs.org This method is invaluable for determining kinetic parameters and for studying the effects of inhibitors or activators on enzyme function, as it provides a dynamic view of the enzymatic reaction. nih.govrsc.org

End-point assays involve incubating the enzyme with this compound for a fixed period, after which the reaction is stopped, often by adding a denaturing agent or a strong acid/base. rsc.orggoogle.com The total fluorescence is then measured. This method is particularly useful for high-throughput screening (HTS) of large compound libraries to identify potential enzyme inhibitors. google.com While it does not provide the detailed rate information of a continuous assay, its simplicity and scalability make it suitable for primary screening applications where many samples are processed simultaneously. rsc.org

Continuous Kinetic Assays

Substrate Specificity Profiling of Proteolytic Enzymes

The tri-glutamine sequence of this compound makes it a specific probe for identifying and characterizing proteases with a preference for glutamine residues at their substrate-binding subsites.

According to the Schechter and Berger nomenclature, the amino acid residues of a substrate are labeled Pn...P2, P1, P1', P2'...Pn', with cleavage occurring at the P1-P1' bond. These residues interact with corresponding subsites on the protease, termed Sn...S2, S1, S1', S2'...Sn'. hzdr.de For Ac-Gln-Gln-Gln-AMC, the three glutamine residues occupy the P3, P2, and P1 positions.

The hydrolysis of this substrate indicates a preference of the enzyme's S1 subsite for a glutamine residue. The S1 subsite is often a primary determinant of specificity for many proteases, such as certain viral proteases where Gln at P1 is a conserved requirement. dovepress.com The P2 and P3 glutamine residues would interact with the S2 and S3 subsites, respectively. Efficient cleavage of this substrate would suggest that the S2 and S3 pockets can accommodate the polar, medium-sized side chain of glutamine. asm.org While the substrate itself does not directly probe the prime-side subsites (S1', S2'), its cleavage is a prerequisite for such studies, which often require mass spectrometry to identify the resulting peptide fragments. nih.gov

To validate the specificity of a protease for the Gln-Gln-Gln sequence, this compound would be assayed in parallel with a panel of other fluorogenic substrates containing different peptide sequences. frontiersin.org For example, it could be compared with a general trypsin-like substrate (e.g., Boc-Gln-Ala-Arg-AMC) or a cathepsin B-specific substrate (e.g., Z-Arg-Arg-AMC). biorxiv.orgfrontiersin.org A significantly higher rate of hydrolysis with this compound compared to other substrates would confirm the enzyme's preference for this specific sequence. This comparative approach is essential for distinguishing the activity of a specific protease from other proteolytic activities that may be present in a complex biological sample. frontiersin.orgmdpi.com

Table 1: Illustrative Comparative Specificity of a Hypothetical Gln-Specific Protease This table presents hypothetical data to demonstrate the principle of comparative substrate analysis.

| Fluorogenic Substrate | Peptide Sequence | Target Protease Class (Example) | Hypothetical Relative Hydrolysis Rate (%) |

|---|---|---|---|

| This compound | Ac-Gln-Gln-Gln- | Gln-Specific Protease | 100 |

| Boc-Gln-Ala-Arg-AMC | Boc-Gln-Ala-Arg- | Trypsin-like Serine Protease | <5 |

| Z-Phe-Arg-AMC | Z-Phe-Arg- | Cathepsin L/Papain | <2 |

| Suc-Ala-Ala-Pro-Phe-AMC | Suc-Ala-Ala-Pro-Phe- | Chymotrypsin-like Serine Protease | <1 |

Characterization of S1, S1', S2, S2' Subsite Preferences (Referencing "Gln-Gln-Gln" in P positions)

Investigation of Enzyme Kinetics using this compound

This compound is an ideal reagent for determining the fundamental kinetic parameters of a target enzyme, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). rsc.org By performing continuous kinetic assays with varying concentrations of the substrate, a saturation curve can be generated by plotting the initial reaction velocity against the substrate concentration. google.com

Table 2: Example Kinetic Parameters for a Hypothetical Protease with this compound This table presents hypothetical data to illustrate the type of kinetic information obtained from assays using this substrate.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Hypothetical Gln-Specific Protease | This compound | 55 | 0.85 | 1.55 x 10⁴ |

Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat)

A primary application of fluorogenic substrates like this compound is the determination of fundamental enzyme kinetic parameters, namely the Michaelis constant (K_m) and the catalytic constant (k_cat). americanpeptidesociety.org These parameters provide insight into an enzyme's affinity for the substrate and its maximum turnover rate, respectively.

The experimental procedure involves measuring the initial reaction velocity (V₀) at various concentrations of the substrate. copernicus.org The data are then plotted as reaction velocity versus substrate concentration and fitted to the Michaelis-Menten equation using non-linear regression. copernicus.orgrsc.org

K_m (Michaelis Constant): This value represents the substrate concentration at which the reaction rate is half of its maximum (V_max). It is an inverse measure of the enzyme's affinity for the substrate; a lower K_m indicates a higher affinity.

k_cat (Catalytic Constant): Also known as the turnover number, k_cat represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is saturated with the substrate. reddit.com

While specific kinetic data for this compound is not broadly published, the methodology for its determination is standard. For instance, studies on other glutamine-containing AMC substrates have successfully determined these parameters for various proteases, illustrating the utility of this class of compounds in kinetic analysis. nih.govhzdr.de

Table 1: Illustrative Kinetic Parameters for Gln-Containing Fluorogenic Substrates with Various Proteases This table is illustrative of the types of data obtained using Gln-AMC substrates, as specific values for this compound were not available in the searched literature.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|

| SARS-CoV Mpro | Dabcyl-KTSAVLQ-SGFRKM-Edans | 17 | 1.9 | peptide.co.jp |

| Cathepsin B | Abz-Phe-Arg-Gln-EDDnp | - | - | hzdr.de |

Note: The k_cat value for Cathepsin B with Abz-Phe-Arg-Gln-EDDnp was reported as 20 mM⁻¹s⁻¹ for the k_cat/K_m ratio.

Analysis of Catalytic Efficiency (k_cat/K_m)

This parameter is derived directly from the Michaelis-Menten analysis. uni-mainz.de The use of sensitive fluorogenic substrates like this compound is advantageous because the high signal-to-noise ratio allows for accurate measurements even at low substrate and enzyme concentrations, which is critical for determining catalytic efficiency. pnas.org For example, studies comparing different fluorogenic substrates have shown that those with AMC moieties often yield better assay sensitivity and reproducibility, which translates to more reliable k_cat/K_m determinations. tudublin.ie

Screening and Characterization of Protease Inhibitors

This compound is a valuable reagent for the discovery and characterization of protease inhibitors. In a typical screening assay, the substrate, the target enzyme, and a potential inhibitor are combined. plos.org The rate of AMC fluorescence generation is measured; a reduction in this rate compared to a control without the inhibitor indicates that the compound has inhibitory activity. acs.org

This method is highly adaptable for high-throughput screening (HTS), where large libraries of compounds can be rapidly tested for their ability to inhibit a specific protease. nih.govplos.orgresearchgate.net The simplicity and sensitivity of the fluorogenic assay make it a preferred method for identifying initial "hit" compounds that can then be further optimized into potent and selective drug candidates. acs.orgresearchgate.net

Half Maximal Inhibitory Concentration (IC50) Determination

Once an inhibitor has been identified, its potency is quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. sigmaaldrich.com

To determine the IC50, a series of experiments are run with a fixed concentration of enzyme and substrate (e.g., this compound) and varying concentrations of the inhibitor. plos.orgacs.org The resulting enzyme activities are plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC50 value. plos.orgacs.org A lower IC50 value indicates a more potent inhibitor. sigmaaldrich.com This quantitative measure is fundamental for comparing the effectiveness of different inhibitors and for guiding structure-activity relationship (SAR) studies during drug development. biorxiv.orgresearchgate.net

Table 2: Example Data Format for IC50 Determination This table illustrates the typical format for presenting IC50 data. Specific values would be generated from dose-response experiments using this compound as the substrate.

| Target Enzyme | Inhibitor Compound | IC50 (nM) |

|---|---|---|

| Protease X | Inhibitor A | Value |

| Protease X | Inhibitor B | Value |

Mechanism-Based Inhibition Studies

Beyond determining potency, this compound can be used in more detailed kinetic studies to elucidate an inhibitor's mechanism of action (e.g., competitive, non-competitive, reversible, or irreversible). americanpeptidesociety.org For example, time-dependent inhibition assays, where the enzyme and inhibitor are pre-incubated for various times before adding the substrate, can help identify mechanism-based or irreversible inhibitors. biorxiv.orgmdpi.com These inhibitors often show an increase in potency with longer pre-incubation times. The ability to continuously monitor the reaction using a fluorogenic substrate is essential for these types of detailed mechanistic investigations. mdpi.com

Studies of Enzymes Relevant to Poly-Glutamine Biology

The tri-glutamine sequence of this compound makes it particularly suited for studying enzymes involved in the biology of polyglutamine (polyQ) tracts. Expansions of polyQ tracts in certain proteins are the genetic basis for several inherited neurodegenerative disorders, most notably Huntington's disease. plos.orgbiologists.com

Proteasomal Hydrolysis of Poly-Glutamine Containing Peptides

A central question in polyQ diseases is how cells process and degrade proteins containing these expanded glutamine repeats. The ubiquitin-proteasome system (UPS) is the primary pathway for intracellular protein degradation. nih.govresearchgate.net There is conflicting evidence regarding the ability of the proteasome to efficiently degrade polyQ tracts. plos.orgnih.gov Some studies suggest that proteasomes are unable to digest long polyQ sequences, potentially releasing these toxic, aggregation-prone peptides into the cell. biologists.comresearchgate.net

Substrates like this compound are ideal tools to investigate this process. They can be used to directly test the ability of purified proteasomes or cell lysates to cleave within or near a polyQ sequence. By monitoring the release of AMC, researchers can quantify the rate of hydrolysis and assess how factors like the length of the glutamine repeat or the presence of proteasome activators or inhibitors affect this process. plos.org Such experiments are crucial for understanding whether the proteasome is capable of completely degrading pathogenic polyQ fragments or if its incomplete processing contributes to the pathology of Huntington's disease and related disorders. nih.govnih.gov

Glutaminyl Cyclase Activity Assays

Glutaminyl cyclase (QC) is an enzyme that catalyzes the intramolecular cyclization of an N-terminal glutamine (Gln) residue into a pyroglutamate (B8496135) (pGlu) residue. edpsciences.org This post-translational modification requires a free amino group at the N-terminus of the peptide substrate. asm.org The compound this compound possesses an acetyl group (Ac) capping its N-terminus. This N-terminal acetylation blocks the substrate from being recognized and processed by glutaminyl cyclase, rendering this compound unsuitable for use in QC activity assays.

Standard fluorometric assays for QC activity employ a coupled-enzyme methodology. researchgate.net In these assays, a substrate with a free N-terminal glutamine, such as H-Gln-AMC, is used. The assay proceeds in two steps:

Glutaminyl cyclase converts the H-Gln-AMC substrate to pGlu-AMC.

An auxiliary enzyme, pyroglutamyl aminopeptidase (B13392206) (pGAP), is added to the reaction. pGAP specifically cleaves the pGlu residue from pGlu-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.

The resulting increase in fluorescence is directly proportional to the QC activity. Because the acetyl group in this compound prevents the initial cyclization step, no pGlu-AMC is formed, and consequently, no fluorescence is generated. Therefore, substrates for QC assays must have an unprotected N-terminal glutamine.

Applications in Cellular Contexts for Protease Activity Monitoring (Non-Clinical)

While this compound is not a substrate for glutaminyl cyclase, N-terminally protected peptide-AMC conjugates are valuable tools for measuring the activity of other enzymes, particularly proteases, in non-clinical cellular contexts. The core principle involves a specific peptide sequence that is recognized and cleaved by a target protease. Upon cleavage of the amide bond between the peptide and the AMC group, the fluorophore is released, generating a measurable signal. The peptide sequence (e.g., -Gln-Gln-Gln-) dictates the substrate's specificity for a particular protease or class of proteases.

In Vitro Cell-Based Assays Utilizing AMC Substrates (e.g., HEK293T cells, HeLa cells)

In vitro cell-based assays commonly use lysates from cell lines like Human Embryonic Kidney 293T (HEK293T) and HeLa cells to investigate endogenous or overexpressed protease activity. asm.orgresearchgate.net These cells provide a relevant biological environment to screen for protease inhibitors or to study protease function.

The activity of various proteases can be measured using specific AMC substrates. For instance, the proteasome's chymotrypsin-like activity can be quantified in HEK293T cell lysates using the substrate Suc-LLVY-AMC. ubpbio.com Similarly, other substrates are designed to be specific for different proteolytic enzymes, allowing for targeted activity measurement within a complex mixture of cellular proteins. ubpbio.com

The specificity of these assays is paramount. A study using the substrate Boc-Abu-Tle-Leu-Gln-AMC in HEK cell lysate showed minimal cleavage by endogenous proteases. nih.gov However, when the target enzyme, SARS-CoV-2 Main Protease (Mpro), was introduced into the lysate, significant substrate cleavage was observed. nih.gov This highlights how the peptide sequence confers specificity and enables the detection of a single protease's activity even in the presence of numerous other cellular proteases. Assays involving this compound would operate on this principle, with its cleavage indicating the presence and activity of a protease that recognizes the tri-glutamine sequence.

Table 1: Examples of AMC-Based Fluorogenic Substrates in Cellular Research

| Substrate | Target Enzyme/Activity | Common Cell Lines | Reference |

|---|---|---|---|

| H-Gln-AMC | Glutaminyl Cyclase (coupled assay) | N/A (purified enzyme) | asm.orgresearchgate.net |

| Suc-LLVY-AMC | Proteasome (Chymotrypsin-like) | HEK293T | ubpbio.com |

| Z-LLE-AMC | Proteasome (Caspase-like) | HEK293T | ubpbio.com |

| Ala-AMC | Aminopeptidases | HEK293T | researchgate.net |

| Boc-Abu-Tle-Leu-Gln-AMC | SARS-CoV-2 Mpro | HEK293 | nih.gov |

| Z-RLRGG-AMC | Coronavirus Papain-Like Protease 2 (PLP2) | HEK293T | asm.org |

Methodological Considerations for Cellular Lysates and Extracts

To obtain reliable and reproducible results when using substrates like this compound with cellular lysates, several methodological factors must be carefully controlled.

First, the preparation of the cell lysate is critical. Cells are typically harvested and lysed in a buffer containing detergents (e.g., Triton X-100) to solubilize proteins and a cocktail of inhibitors for non-target proteases and phosphatases to preserve the activity of the enzyme of interest. asm.org The crude lysate is then clarified by centrifugation to remove cellular debris.

The assay itself involves incubating a standardized amount of lysate protein with the fluorogenic substrate in a microplate well. The reaction is monitored in real-time using a fluorometer, with excitation and emission wavelengths set appropriately for AMC (typically Ex: 360-380 nm, Em: 440-460 nm). ubpbio.comubpbio.com

A crucial control is the use of specific inhibitors to confirm the identity of the protease responsible for substrate cleavage. For example, when assaying proteasome activity, a parallel reaction is run with the lysate pre-treated with a proteasome inhibitor like MG132. ubpbio.comubpbio.com The fluorescence generated in the inhibitor-treated sample represents the background activity from other proteases. This background value is subtracted from the activity measured in the untreated sample to determine the specific activity of the target protease. ubpbio.com This approach would be essential to validate that the cleavage of this compound is due to a specific target enzyme rather than non-specific degradation.

Table 2: Typical Components and Considerations for Protease Assays in Cell Lysates

| Component | Purpose | Example/Consideration |

|---|---|---|

| Cell Lysate | Source of enzyme | HEK293T, HeLa; protein concentration typically 2-5 mg/mL. ubpbio.com |

| Assay Buffer | Maintain optimal pH and conditions | Tris-based buffer, pH 7.1-8.0. ubpbio.com |

| Fluorogenic Substrate | Measure enzyme activity | e.g., Ac-Gln-Gln-Gln-AMC; working concentration typically 50-200 µM. ubpbio.com |

| Specific Inhibitor | Control for background activity | e.g., MG132 for proteasomes; used to determine specific vs. non-specific cleavage. ubpbio.comubpbio.com |

| Fluorometer | Detect signal | Ex/Em wavelengths set for AMC (~380 nm / ~460 nm). ubpbio.comubpbio.com |

| AMC Standard | Quantify enzyme activity | A standard curve of free AMC allows conversion of fluorescence units to moles of product. ubpbio.com |

Methodological Considerations and Assay Optimization for Ac Gln Gln Gln Amc.hcl

Buffer System Selection and pH Optimization for Enzymatic Activity

The selection of an appropriate buffer system and the optimization of its pH are critical for maintaining the stability and activity of the target enzyme. Transglutaminases, the primary enzymes assayed using glutamine-rich substrates, are calcium-dependent enzymes that often require a reducing environment for optimal function. zedira.comnovusbio.combio-techne.com

Buffer Systems: Commonly used buffer systems for transglutaminase assays include Tris-HCl and HEPES. caymanchem.comcaymanchem.combiorxiv.org The choice of buffer can influence enzyme kinetics and should be selected based on its compatibility with the specific enzyme and its buffering capacity at the desired pH.

pH Optimization: The enzymatic activity is highly dependent on the pH of the reaction mixture. For transglutaminase 2 (TG2), the optimal pH is generally in the neutral to slightly alkaline range. Studies with similar AMC-based substrates have shown optimal activity between pH 7.5 and 9.0. nih.govacs.org For instance, in an assay for the protease TMPRSS2 using a different AMC substrate, a pH of 8.0 was chosen for optimal and stable activity, even though pH 9.0 showed slightly higher AMC release. nih.govacs.org It is essential to perform a pH titration curve to determine the precise optimum for the specific enzyme and substrate combination being used.

Additives: For many transglutaminases, the presence of calcium ions (Ca²⁺) is essential for activity. acs.orgru.nl Therefore, CaCl₂ is a crucial component of the assay buffer. Additionally, a reducing agent like Dithiothreitol (DTT) is often included to maintain the active site cysteine residue in a reduced state. bio-techne.comcaymanchem.comuni-mainz.de

A typical starting point for buffer optimization is presented in the table below.

| Parameter | Recommended Range | Common Choice | Rationale |

| Buffer | Tris-HCl, HEPES | Tris-HCl | Good buffering capacity in the optimal pH range for many transglutaminases. nih.govacs.org |

| pH | 7.0 - 9.0 | 7.5 - 8.5 | Balances enzyme activity and stability. nih.govacs.org |

| [CaCl₂] | 2 - 10 mM | 5 - 8 mM | Essential cofactor for most transglutaminases. acs.orgru.nl |

| [DTT] | 1 - 5 mM | 2 mM | Prevents oxidation of the catalytic cysteine residue. caymanchem.comuni-mainz.de |

Temperature and Ionic Strength Effects on Reaction Kinetics

Temperature and ionic strength are key physical parameters that significantly influence the rate of enzymatic reactions.

Temperature: Most enzymatic assays are performed at a constant, controlled temperature to ensure reproducibility. A common temperature for assays involving mammalian enzymes is 37°C, as it approximates physiological conditions. caymanchem.comcaymanchem.comasm.org However, the optimal temperature can vary depending on the enzyme's source and stability. It is advisable to conduct experiments at various temperatures (e.g., 25°C, 30°C, 37°C) to find the temperature that yields the highest activity without causing enzyme denaturation over the assay period. frontiersin.org

Ionic Strength: The ionic strength of the assay buffer, primarily determined by the salt concentration (e.g., NaCl), can affect enzyme conformation and substrate binding. gla.ac.uk While some enzymes are tolerant to a range of ionic strengths, others are highly sensitive. For example, some assays are run with NaCl concentrations around 150 mM to mimic physiological conditions. nih.gov The effect of ionic strength should be evaluated by testing a range of salt concentrations (e.g., 50 mM to 200 mM NaCl) to determine the optimal condition for the Ac-Gln-Gln-Gln-AMC.HCl assay.

The table below summarizes typical conditions to consider.

| Parameter | Condition | Rationale |

| Temperature | 37°C | Mimics physiological temperature for mammalian enzymes, often promoting optimal activity. caymanchem.comcaymanchem.com |

| Ionic Strength (NaCl) | 50 - 150 mM | Can influence enzyme structure and activity; physiological concentration is ~150 mM. nih.gov |

Minimizing Background Fluorescence and Inner Filter Effects

A major challenge in fluorescence-based assays is the interference from background signals and optical artifacts.

Background Fluorescence: This can originate from the assay components themselves (autofluorescence), including buffers, solvents like DMSO, or the test compounds in a screening context. nih.govunimi.itresearchgate.net To mitigate this, it is crucial to:

Use high-purity reagents and solvents. chemistrycongresses.ch

Run blank reactions containing all components except the enzyme, and subtract this background fluorescence from all measurements.

If screening compound libraries, pre-screen the compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths and discard or flag highly fluorescent compounds. asm.orgresearchgate.net

Inner Filter Effect (IFE): IFE occurs when a compound in the solution absorbs either the excitation light or the emitted fluorescence, leading to an artificially low signal. chemistrycongresses.chnih.gov This is particularly problematic at high concentrations of the substrate or the fluorescent product (AMC). researchgate.netutexas.edu To minimize IFE:

Ensure that the total absorbance of the solution at the excitation and emission wavelengths remains low (typically <0.1 AU). chemistrycongresses.ch

Work with substrate and product concentrations that fall within the linear range of the fluorescence detector.

If high concentrations cannot be avoided, mathematical correction factors can be applied, although this adds complexity. plos.org

Standard Curve Generation and Absolute Quantification of AMC Release

To convert the relative fluorescence units (RFU) obtained from the assay into an absolute amount of product formed (e.g., moles of AMC), a standard curve is essential. caymanchem.combiorxiv.orgnih.gov

A standard curve is generated by preparing a series of dilutions of free AMC of known concentrations in the same assay buffer used for the enzymatic reaction. biorxiv.orgglpbio.com The fluorescence of each concentration is measured under the same conditions as the assay (e.g., same plate type, temperature, and reader settings).

Procedure:

Prepare a stock solution of pure AMC in the assay buffer.

Perform serial dilutions to create a range of concentrations (e.g., 0 to 10 µM).

Measure the fluorescence intensity (RFU) for each concentration.

Plot the RFU values against the corresponding AMC concentration.

Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c), where 'y' is RFU and 'x' is concentration, can be used to calculate the concentration of AMC released in the enzymatic reactions from their measured RFU values. biorxiv.org

An example of data for an AMC standard curve is shown below.

| [AMC] (µM) | RFU (arbitrary units) |

| 0 | 50 |

| 0.25 | 552 |

| 0.5 | 1045 |

| 1.0 | 2080 |

| 2.0 | 4150 |

| 4.0 | 8310 |

| 8.0 | 16590 |

High-Throughput Screening (HTS) Adaptations and Automation

The this compound assay can be adapted for HTS to screen large compound libraries for potential enzyme inhibitors or activators. chemcopilot.comevotec.com

Miniaturization: Assays are typically miniaturized from standard cuvettes or 96-well plates to 384-well or even 1536-well formats. nih.govacs.org This reduces the consumption of expensive reagents like the enzyme and substrate and allows for a higher number of compounds to be tested simultaneously.

Automation: Liquid handling robots are used for precise and rapid dispensing of reagents, compounds, and cells (if applicable). chemcopilot.com This increases throughput and improves the consistency and reproducibility of the assay.

Data Analysis and Quality Control: In HTS, the quality and reliability of the assay are assessed using statistical parameters like the Z'-factor. chemcopilot.com The Z'-factor is calculated using the signals from positive controls (uninhibited enzyme) and negative controls (no enzyme or fully inhibited enzyme). A Z'-factor value greater than 0.5 is generally considered indicative of an excellent and robust assay suitable for HTS. nih.gov

Troubleshooting Common Issues in Fluorogenic Assays

Even with careful optimization, various issues can arise during the execution of fluorogenic assays.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Signal | Inactive enzyme; Incorrect buffer conditions (pH, cofactors); Degraded substrate. | Verify enzyme activity with a positive control substrate; Re-optimize buffer pH and cofactor concentrations acs.org; Check storage and handling of the substrate. |

| High Background Signal | Contaminated reagents; Autofluorescent compounds; Intrinsic fluorescence of the substrate. | Use high-purity reagents; Subtract blank values ; Screen compounds for fluorescence before the main assay. asm.orgresearchgate.net |

| Non-linear Reaction Progress Curves | Substrate depletion; Enzyme instability; Product inhibition; Inner filter effect. | Use lower enzyme concentration or shorter incubation time; Check enzyme stability at assay temperature; Dilute samples before reading to mitigate IFE. chemistrycongresses.chresearchgate.net |

| Signal Decreases Over Time (Photobleaching) | Excessive exposure to excitation light. | Reduce the intensity of the excitation light; Decrease the frequency or duration of measurements. researchgate.net |

| Poor Reproducibility | Pipetting errors; Temperature fluctuations; Plate-to-plate variation. | Use calibrated pipettes or automated liquid handlers; Ensure stable temperature control; Include controls on every plate to normalize data. |

| False Positives in HTS | Compound autofluorescence; Compound quenching the signal; Compound aggregation. | Implement a counter-screen for fluorescent compounds; Add non-ionic detergents (e.g., Triton X-100) to the buffer to disrupt aggregates. nih.gov |

Advanced Research Avenues and Future Directions for Ac Gln Gln Gln Amc.hcl

Development of Novel Peptide Substrates Based on Ac-Gln-Gln-Gln-AMC.HCl Scaffold

The this compound molecule provides a foundational scaffold for creating a diverse library of new fluorogenic substrates. The specificity of a peptide substrate is dictated by its amino acid sequence, which is recognized by the active site of a target enzyme. nih.gov By systematically modifying the tri-glutamine sequence, researchers can design probes to explore the activity of a wide range of proteases and peptidases.

Key development strategies include:

Positional Scanning: By substituting each glutamine residue with other natural or non-canonical amino acids, new substrates can be created to profile the specificity of uncharacterized enzymes. nih.govmdpi.com For example, a library could be generated where the P1, P2, or P3 position (relative to the AMC cleavage site) is varied to identify the optimal recognition sequence for a newly discovered protease. nih.gov

Targeted Design for Enzyme Families: Knowledge of the substrate preferences of specific enzyme families can guide the rational design of new probes. For instance, to target proteases implicated in neurodegenerative diseases associated with polyglutamine (polyQ) tract expansions, the length of the glutamine repeat could be extended or interspersed with other residues known to influence cleavage.

Incorporation of Non-Canonical Amino Acids: Introducing unnatural amino acids can enhance substrate specificity and resistance to off-target degradation, leading to more robust and selective probes for complex biological samples. mdpi.com

This approach transforms a single substrate into a versatile platform for discovering and characterizing enzymatic activities across the proteome.

Table 1: Examples of Novel Substrates Derived from the Ac-Gln-Gln-Gln-AMC Scaffold

| Modified Substrate Sequence | Potential Target Enzyme Class | Research Application |

| Ac-Gln-Gln-Lys -AMC | Trypsin-like serine proteases | Studying proteases that cleave after basic residues. |

| Ac-Gln-Ala -Gln-AMC | Elastase-like serine proteases | Probing enzymes that prefer small, neutral residues. |

| Ac-Asp -Gln-Gln-AMC | Caspase-family cysteine proteases | Investigating proteases involved in apoptosis. |

| Ac-(Gln)₅-AMC | PolyQ-processing endopeptidases | Screening for enzymes that modify or degrade proteins in Huntington's disease models. uva.nlplos.org |

Applications in Mechanistic Enzymology and Structural Biology Studies

Fluorogenic substrates are mainstays of mechanistic enzymology, enabling detailed kinetic analysis of enzyme function. scbt.com The continuous nature of the assay, where fluorescence increases in real-time as the substrate is hydrolyzed, is ideal for determining key enzymatic parameters. nih.gov

Using this compound, researchers can:

Determine Michaelis-Menten constants (K_m and k_cat): By measuring reaction rates at various substrate concentrations, one can calculate the substrate affinity (K_m) and turnover number (k_cat), which are fundamental descriptors of catalytic efficiency. nih.gov

Evaluate Inhibitors: The substrate can be used to screen for enzyme inhibitors and to determine their potency (IC₅₀ or K_i) and mechanism of action (e.g., competitive, non-competitive).

Guide Structural Studies: Kinetic data derived from a panel of modified substrates can inform hypotheses about which residues in the enzyme's active site are critical for catalysis. These hypotheses can then be tested through site-directed mutagenesis and confirmed by solving the crystal structure of the enzyme in complex with a substrate analog or inhibitor.

These studies provide a molecular-level understanding of how an enzyme works, which is crucial for designing specific inhibitors for therapeutic applications.

Role in Understanding Protein Degradation Pathways and Proteostasis

The cellular process of maintaining protein homeostasis, or proteostasis, involves a complex network of enzymes that regulate protein synthesis, folding, and degradation. Glutamine-rich sequences, particularly expanded polyglutamine (polyQ) tracts, are associated with several neurodegenerative diseases, including Huntington's disease, where their aggregation is a key pathological feature. uva.nl The degradation of these polyQ proteins is a critical area of research.

This compound can serve as a tool to:

Identify PolyQ-Processing Enzymes: The substrate can be used to screen cell lysates or purified protein fractions for novel peptidases that recognize and cleave glutamine-rich sequences. Puromycin-sensitive aminopeptidase (B13392206) (PSA), for example, has been identified as an enzyme that degrades polyglutamine peptides. plos.org

Study Proteasome-Independent Degradation: While the proteasome is a major protein degradation machine, other proteases contribute to the turnover of specific proteins. This substrate could help characterize enzymes involved in the non-proteasomal clearance of polyQ-containing fragments.

Probe Disease Mechanisms: By comparing the activity of polyQ-processing enzymes in healthy versus diseased cells using this substrate, researchers may uncover dysregulations in protein degradation pathways that contribute to pathology. researchgate.netwindows.net

Potential for Probing Enzyme Dynamics and Allosteric Regulation

Enzyme activity is often regulated by allostery, where the binding of a molecule to a site distant from the active site causes a conformational change that modulates catalysis. nih.govpnas.org Continuous fluorogenic assays are exceptionally well-suited for studying these dynamic regulatory events.

This compound can be employed to:

Detect Allosteric Modulators: The substrate provides a constant readout of enzyme activity. The addition of a potential allosteric activator or inhibitor would cause a real-time change in the rate of fluorescence increase, signaling a regulatory interaction. pnas.org

Characterize Allosteric Mechanisms: Kinetic analysis in the presence of an allosteric effector can reveal how it affects the enzyme's affinity for its substrate (K_m) and its catalytic speed (k_cat), providing clues about the regulatory mechanism. researchgate.net

Single-Molecule Studies: At very low concentrations, fluorogenic probes can be used to observe the activity of single enzyme molecules, revealing dynamic fluctuations and conformational states that are averaged out in bulk assays. This provides a powerful window into the dynamic behavior that underlies allosteric regulation. nih.gov Photoaffinity labeling with fluorogenic probes can also be used to identify binding sites under allosteric regulation. nih.gov

These advanced applications highlight the potential of this compound to evolve from a simple reporter of activity into a sophisticated probe for dissecting complex biological processes.

Q & A

Basic Research Questions

Q. What enzymatic assays are commonly used to study the activity of Ac-Gln-Gln-Gln-AMC.HCl?

- Methodological Answer : Fluorometric assays are standard due to the AMC (7-amino-4-methylcoumarin) moiety, which releases fluorescence upon proteolytic cleavage. Key steps include:

- Substrate Preparation : Dissolve this compound in DMSO (≤0.1% final concentration) to avoid solvent interference.

- Control Setup : Include negative controls (e.g., enzyme inhibitors like E-64 for cysteine proteases) and blank reactions.

- Kinetic Monitoring : Use a fluorescence plate reader (ex/em: 380/460 nm) to track initial reaction rates. Normalize data against a standard AMC curve .

Q. How is Ac-Gln-Gln-Gln-Gln-AMC.HCl synthesized and characterized for research use?

- Methodological Answer :

- Synthesis : Solid-phase peptide synthesis (SPPS) with Fmoc-protected glutamine residues and AMC.HCl coupling via carbodiimide chemistry.

- Purification : Reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) to achieve ≥95% purity.

- Characterization : Confirm identity via MALDI-TOF MS (expected : ~800–850 Da) and -NMR (amide proton signals at δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How can researchers optimize assay conditions for this compound in complex biological matrices?

- Methodological Answer :

- Matrix Effects : Pre-treat samples with size-exclusion chromatography to remove interfering fluorophores or proteases.

- pH and Temperature : Perform a factorial design experiment (e.g., pH 6.0–8.0, 25–37°C) to identify optimal activity conditions. Use Arrhenius plots to model temperature dependence .

- Inhibitor Screening : Combine with Z’-factor validation () to ensure robustness in high-throughput setups .

Q. What strategies resolve contradictions in kinetic data (e.g., non-Michaelis-Menten behavior) for this compound?

- Methodological Answer :

- Error Sources : Verify enzyme purity (SDS-PAGE) and substrate stability (HPLC post-assay).

- Model Refinement : Fit data to a substrate inhibition model () if velocity decreases at high [S].

- Orthogonal Validation : Compare with LC-MS-based quantification of AMC release to confirm fluorescence-derived rates .

Q. How can multi-parametric analyses enhance mechanistic studies using this compound?

- Methodological Answer :

- Cross-Validation : Pair fluorometric assays with ITC (isothermal titration calorimetry) to correlate enzymatic activity with binding thermodynamics.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate substrate-enzyme interactions, guided by experimental and values.

- Data Integration : Apply principal component analysis (PCA) to identify dominant variables (e.g., ionic strength, cofactors) affecting activity .

Data Management & Reproducibility

Q. What practices ensure reproducibility of this compound-based assays across labs?

- Methodological Answer :

- Metadata Documentation : Report exact buffer compositions (e.g., 50 mM Tris-HCl vs. 50 mM HEPES), as subtle pH shifts alter protease specificity.

- Raw Data Sharing : Deposit fluorescence traces and HPLC chromatograms in repositories like Zenodo, adhering to FAIR principles.

- Reagent Validation : Use third-party vendors for critical components (e.g., thrombin for cleavage assays) and include batch numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.